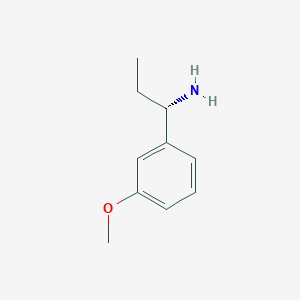

(S)-1-(3-Methoxyphenyl)propan-1-amine

Description

BenchChem offers high-quality (S)-1-(3-Methoxyphenyl)propan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(3-Methoxyphenyl)propan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

(1S)-1-(3-methoxyphenyl)propan-1-amine |

InChI |

InChI=1S/C10H15NO/c1-3-10(11)8-5-4-6-9(7-8)12-2/h4-7,10H,3,11H2,1-2H3/t10-/m0/s1 |

InChI Key |

YKOYYTCNJPJMSK-JTQLQIEISA-N |

Isomeric SMILES |

CC[C@@H](C1=CC(=CC=C1)OC)N |

Canonical SMILES |

CCC(C1=CC(=CC=C1)OC)N |

Origin of Product |

United States |

Foundational & Exploratory

(S)-1-(3-Methoxyphenyl)propan-1-amine (CAS: 623143-35-1): A Comprehensive Technical Guide for Drug Development

As a Senior Application Scientist, I have structured this technical whitepaper to provide drug development professionals and synthetic chemists with an authoritative, field-proven guide to (S)-1-(3-Methoxyphenyl)propan-1-amine [1]. This document synthesizes physicochemical data, mechanistic pharmacology, and a self-validating asymmetric synthesis protocol to ensure rigorous scientific integrity in your research workflows.

Chemical Identity & Physicochemical Profiling

(S)-1-(3-Methoxyphenyl)propan-1-amine is a highly valuable chiral primary amine. In commercial catalogs and industrial applications, CAS 623143-35-1 predominantly refers to the hydrochloride salt of this enantiomer[1][2], which is preferred due to its enhanced oxidative stability and superior handling characteristics compared to the free base.

The table below summarizes the critical quantitative data and physicochemical parameters required for material qualification[1][3].

| Parameter | Specification / Data |

| IUPAC Name | (1S)-1-(3-methoxyphenyl)propan-1-amine hydrochloride |

| CAS Registry Number | 623143-35-1 |

| Molecular Formula | C₁₀H₁₅NO • HCl |

| Molecular Weight | 201.69 g/mol (Salt) / 165.23 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Enantiomeric Excess (ee) | ≥ 98.0% (Chiral HPLC) |

| Chemical Purity | ≥ 95.0% (Typically >98% in pharma-grade) |

| Storage Conditions | 2–8 °C under inert gas (Nitrogen or Argon) |

Mechanistic Role in Drug Discovery

Chiral amines are ubiquitous pharmacophores in modern therapeutics. The (S)-enantiomer of 1-(3-methoxyphenyl)propan-1-amine provides precise spatial geometry essential for target-specific binding.

A primary application of this building block is in the synthesis of N-(4-Benzamidino)-Oxazolidinones , which are potent, selective inhibitors of Kallikrein-Related Peptidase 6 (KLK6) [4][5]. KLK6 is a secreted serine protease that exhibits aberrant expression in neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) and various metastatic cancers[5]. By utilizing the (S)-enantiomer, researchers can synthesize inhibitors that competitively block the KLK6 active site, thereby halting the pathological cleavage of substrates like Myelin Basic Protein (MBP) and Amyloid Precursor Protein (APP).

Diagram 1: KLK6 signaling pathway and the mechanism of competitive inhibition.

Asymmetric Synthesis: The Ellman Sulfinamide Protocol

To synthesize (S)-1-(3-Methoxyphenyl)propan-1-amine with high enantiomeric purity, the industry standard relies on the Ellman's chiral sulfinamide auxiliary [6][7]. This methodology is highly preferred over classical enzymatic kinetic resolution because it allows for the de novo asymmetric synthesis of the desired enantiomer with predictable stereochemical outcomes and high yields[8][9].

Causality of Reagent Selection

-

(R)-tert-Butanesulfinamide: Acts as both a chiral directing group and a robust amine protecting group. The bulky tert-butyl group provides extreme steric hindrance, dictating the facial approach of the hydride during reduction.

-

Titanium(IV) Ethoxide (Ti(OEt)₄): Serves a dual purpose. It acts as a Lewis acid to activate the ketone carbonyl, and as a stoichiometric water scavenger to drive the condensation equilibrium forward, preventing imine hydrolysis[8].

-

L-Selectride / NaBH₄: The choice of reductant dictates the transition state. Coordinating hydrides (like NaBH₄) proceed through a closed six-membered transition state, while bulky, non-coordinating hydrides (like L-Selectride) proceed through an open transition state, often yielding superior diastereomeric ratios (dr) for alkyl-aryl ketones[8].

Diagram 2: Step-by-step asymmetric synthesis workflow using Ellman's auxiliary.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure that any deviation is caught before proceeding to the next chemical transformation.

Step 1: Ketimine Formation

-

Charge a flame-dried, argon-purged flask with 3-methoxypropiophenone (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.2 equiv) in anhydrous tetrahydrofuran (THF) (0.5 M concentration).

-

Add Titanium(IV) ethoxide (2.0 - 5.0 equiv) dropwise at room temperature[7][8].

-

Heat the reaction mixture to 80 °C and stir for 12–24 hours.

-

IPC Validation: Monitor via LC-MS. Proceed only when ketone consumption is >95%.

-

Cool to room temperature, dilute with ethyl acetate, and quench with a minimal volume of brine to precipitate titanium dioxide salts. Filter through a Celite pad and concentrate the filtrate to yield the crude sulfinyl ketimine.

Step 2: Diastereoselective Reduction

-

Dissolve the crude ketimine in anhydrous THF (0.2 M) and cool to -48 °C using a dry ice/acetonitrile bath.

-

Slowly add a solution of L-Selectride (1.5 equiv, 1.0 M in THF) dropwise to maintain the internal temperature.

-

Stir for 4 hours at -48 °C, then slowly warm to room temperature.

-

IPC Validation: Quench a 0.1 mL aliquot with saturated NH₄Cl. Extract with EtOAc and analyze the organic layer via ¹H-NMR to determine the diastereomeric ratio (dr). A dr of >95:5 is required to proceed without intermediate column chromatography.

-

Quench the bulk reaction with saturated NH₄Cl, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Step 3: Auxiliary Cleavage and Salt Formation

-

Dissolve the diastereomerically pure sulfinamide intermediate in methanol (0.2 M).

-

Add 4M HCl in dioxane (3.0 equiv) dropwise at 0 °C.

-

Stir at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with cold diethyl ether to precipitate the pure (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride salt.

-

Filter and dry under high vacuum.

Analytical Characterization & Release Testing

To guarantee the trustworthiness of the synthesized API building block, the final compound must be subjected to rigorous analytical release testing.

| Analytical Technique | Purpose | Acceptance Criteria |

| ¹H-NMR (400 MHz, D₂O) | Structural confirmation | Characteristic triplet for the terminal methyl group (~0.8 ppm); multiplet for the chiral methine proton (~4.2 ppm); singlet for the methoxy group (~3.8 ppm). |

| Chiral HPLC | Enantiomeric purity | ee ≥ 98.0%. (Recommended column: Chiralcel OD-H, Hexane/IPA/DEA mobile phase). |

| LC-MS (ESI+) | Mass confirmation | [M+H]⁺ peak at m/z 166.1 for the free base. |

| Optical Rotation | Stereochemical identity | Specific rotation [α]D must match the validated reference standard for the (S)-enantiomer. |

References

-

Howei Pharm. "CAS 623143-35-1 | (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride, ≥95%". Howei Life Science Product & Service Solutions. [Link]

-

Molaid / European Lead Factory. "Synthesis and Structure-Activity Relationships of N-(4-Benzamidino)-Oxazolidinones: Potent and Selective Inhibitors of Kallikrein-Related Peptidase 6". Molaid Chemical Database. [Link]

-

Wang, B., & Zhong, F. "Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary". MDPI. [Link]

-

National Institutes of Health (NIH). "Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program". PubMed Central (PMC). [Link]

Sources

- 1. CAS 623143-35-1 | (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

- 2. CAS 623143-35-1 [weeiboo.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. (1S)-1-(3-methoxyphenyl)propan-1-amine hydrochloride - CAS号 2103395-83-9 - 摩熵化学 [molaid.com]

- 5. (1S)-1-(3-methoxyphenyl)propan-1-amine hydrochloride - CAS号 2103395-83-9 - 摩熵化学 [molaid.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program - PMC [pmc.ncbi.nlm.nih.gov]

- 9. From Racemic Alcohols to Enantiopure Amines: Ru-Catalyzed Diastereoselective Amination - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: (S)-1-(3-Methoxyphenyl)propylamine

Advanced Synthesis, Characterization, and Pharmaceutical Utility[1][2]

Part 1: Molecular Profile & Stereochemical Significance

(S)-1-(3-Methoxyphenyl)propylamine is a chiral benzylic amine characterized by an ethyl group at the benzylic position.[1] Unlike its linear isomer [3-(3-methoxyphenyl)propylamine] or its lower homolog [(S)-1-(3-methoxyphenyl)ethylamine, a Rivastigmine intermediate], this specific propyl-variant serves as a specialized hydrophobic scaffold in the design of G-protein coupled receptor (GPCR) modulators and monoamine transporter inhibitors.[1]

The (S)-configuration is critical for biological activity, as the spatial arrangement of the ethyl group often dictates binding affinity in chiral pockets of enzymes (e.g., transaminases) and receptors (e.g., Histamine H2, CaSR).

Chemical Identity Table

| Property | Specification |

| IUPAC Name | (1S)-1-(3-methoxyphenyl)propan-1-amine |

| Common Name | |

| Molecular Formula | C |

| Molecular Weight | 165.23 g/mol |

| Chiral Center | C1 (Benzylic Carbon) |

| Precursor Ketone | 3'-Methoxypropiophenone (CAS: 37951-49-8) |

| Key Functionality | Primary Amine (Nucleophile), Methoxy (H-bond acceptor) |

Part 2: Synthetic Routes & Process Chemistry[3][4][5]

As a Senior Scientist, I strongly advocate for shifting from classical resolution towards Biocatalytic Asymmetric Synthesis . While classical chemical resolution is robust, it suffers from a maximum 50% theoretical yield without complex racemization loops. The biocatalytic route, utilizing

Route A: The "Gold Standard" Biocatalytic Synthesis

This method utilizes an (S)-selective

Mechanism:

The reaction follows a Ping-Pong Bi-Bi mechanism.[1] The enzyme binds the amine donor (Isopropylamine), transfers the amino group to the cofactor (PLP

Figure 1: Catalytic cycle of

Detailed Experimental Protocol (Biocatalytic)

Objective: Synthesis of (S)-1-(3-Methoxyphenyl)propylamine on a 10g scale.

Reagents:

-

Substrate: 3'-Methoxypropiophenone (10.0 g, 60.9 mmol).[1]

-

Enzyme: (S)-selective

-Transaminase (e.g., Codexis ATA-113 or Vibrio fluvialis homolog).[1] -

Cofactor: Pyridoxal-5'-phosphate (PLP) (10 mM).[1]

-

Amine Donor: Isopropylamine (2.0 M solution in buffer).

-

Buffer: 100 mM Potassium Phosphate, pH 7.5.

-

Co-solvent: DMSO (10% v/v) to enhance substrate solubility.

Workflow:

-

Buffer Preparation: Dissolve PLP in the phosphate buffer.[1] Adjust pH to 7.5 using 5M NaOH.[1]

-

Substrate Solubilization: Dissolve 3'-methoxypropiophenone in DMSO. Add slowly to the buffer system under vigorous stirring to create a fine emulsion.

-

Reaction Initiation: Add the Transaminase enzyme powder (loading: 10-20 mg/mL depending on specific activity).[1]

-

Incubation: Stir at 30°C for 24 hours. Critical Step: Leave the reaction vessel slightly open or use a nitrogen sweep to remove the acetone coproduct, shifting the equilibrium toward the product [1].

-

Quenching & Workup:

-

Acidify to pH 2.0 with 6M HCl (protonates the amine product, keeping it in the aqueous phase).

-

Extract with MTBE (3 x 50 mL) to remove unreacted ketone.[1]

-

Basify the aqueous layer to pH 12 using 10M NaOH.

-

Extract the free amine into DCM (3 x 50 mL).

-

Dry over Na

SO

-

Part 3: Analytical Characterization & Quality Control[1][2]

Trustworthiness in data is paramount.[1] You must validate the enantiomeric excess (ee) to confirm the (S)-configuration.

Chiral HPLC Method

-

Column: Daicel Chiralcel OD-H or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 0.5 mL/min.

-

Detection: UV @ 254 nm.[1]

-

Expected Result: The (S)-enantiomer typically elutes second on OD-H columns (verify with racemic standard).[1]

NMR Spectroscopy

-

1H NMR (400 MHz, CDCl3):

7.25 (t, 1H), 6.90-6.80 (m, 3H), 3.85 (t, 1H, CH-NH2), 3.80 (s, 3H, OMe), 1.75-1.65 (m, 2H, CH2), 0.88 (t, 3H, CH3). -

Chiral Shift Reagent: Use (R)-Mosher's Acid Chloride to derivatize the amine.[1] The diastereomeric amides will show distinct chemical shifts for the methoxy or methyl protons, allowing for ee calculation via NMR integration if HPLC is unavailable [2].

Part 4: Pharmaceutical Applications & SAR[1][6][7]

The (S)-1-(3-Methoxyphenyl)propylamine scaffold is a versatile building block in medicinal chemistry.

-

Histamine H2 Agonists: This structure serves as a lipophilic tail in "arpromidine-like" H2 receptor agonists.[1] The 3-methoxy group mimics the electronic properties required for receptor docking, while the propyl chain provides steric bulk distinct from the ethyl-bridged pheniramine analogs [3].

-

Calcimimetics (CaSR Modulators): Structurally homologous to Cinacalcet (which uses a naphthyl ring), this methoxy-phenyl derivative is used in Structure-Activity Relationship (SAR) studies to tune the potency of Calcium Sensing Receptor (CaSR) allosteric modulators.

-

Chiral Resolution Agent: Due to its high basicity and structural rigidity, the pure (S)-amine is an effective resolving agent for chiral acids (e.g., mandelic acid derivatives) via diastereomeric salt crystallization [4].

Figure 2: Functional utility of the (S)-1-(3-Methoxyphenyl)propylamine scaffold in drug discovery.[1]

References

-

Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances. (2015).[1]

-

Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods. Chirality. (2001).[1]

-

A Simple and Efficient Synthesis of (S)- and (R)-1-(3-Methoxyphenyl) Ethylamine. ChemInform. (2026).

-

Literature Review: (S)-(+)-1-METHOXY-2-PROPYLAMINE in Chiral Resolution. BenchChem Technical Guides. (2025).[1][2]

Sources

An In-depth Technical Guide on the Core: (R)- and (S)-1-(3-Methoxyphenyl)propan-1-amine as Chiral Building Blocks

Introduction

In the landscape of modern pharmaceutical development, the principle of chirality is paramount. The differential pharmacological and toxicological profiles of enantiomers have driven the demand for stereochemically pure compounds. Among the vast arsenal of tools available to the synthetic chemist, chiral building blocks offer a reliable and efficient strategy for introducing stereocenters. This guide provides a comprehensive technical overview of 1-(3-methoxyphenyl)propan-1-amine, a versatile chiral amine, focusing on its synthesis, resolution, and strategic application in drug discovery for an audience of researchers, scientists, and drug development professionals. The unique arrangement of its methoxy-substituted aromatic ring, its ethyl chain, and the primary amine at the stereogenic center makes it a valuable precursor for a range of biologically active molecules.

Section 1: Physicochemical Properties and Stereochemistry

A thorough understanding of the molecule's fundamental characteristics is essential for its effective application in synthesis and for predicting its behavior in biological systems.

Molecular Profile

1-(3-Methoxyphenyl)propan-1-amine is a primary amine with a stereogenic center at the C1 position of the propyl chain. The 3-methoxy substitution on the phenyl ring significantly influences its electronic properties and potential for intermolecular interactions.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C10H15NO | [1] |

| Molecular Weight | 165.23 g/mol | [1] |

| Appearance | Pale-yellow to Yellow-brown Liquid | |

| Boiling Point | ~249-250 °C (Predicted) | [2] |

| logPoct/wat | 1.78 (Predicted) | [2] |

| pKa (Basic) | 9.88 (Predicted) | [2] |

| InChI Key | YKOYYTCNJPJMSK-SNVBAGLBSA-N ((R)-enantiomer) |

Note: Some properties are predicted values from computational models and should be confirmed experimentally.

The Significance of the Chiral Center

The biological activity of pharmaceuticals is dictated by their three-dimensional structure, which determines their ability to bind to specific protein targets. The (R) and (S) enantiomers of 1-(3-methoxyphenyl)propan-1-amine can exhibit markedly different pharmacological activities and metabolic profiles.[3] The 3-methoxyphenyl group can act as a hydrogen bond acceptor and engage in aromatic (π-π) stacking interactions, while the primary amine serves as a key hydrogen bond donor and a point for further chemical modification. The specific spatial orientation of these groups is critical for achieving desired target engagement and efficacy.

Section 2: Synthesis and Chiral Resolution Strategies

The accessibility of enantiomerically pure 1-(3-methoxyphenyl)propan-1-amine is the gateway to its use in asymmetric synthesis. This section details both the preparation of the racemic mixture and the critical methods for its separation into single enantiomers.

Racemic Synthesis

A common and efficient method for preparing the racemic amine is through the reductive amination of 1-(3-methoxyphenyl)propan-1-one (3'-methoxypropiophenone).[4][5] This two-step process first involves the formation of an imine intermediate, which is then reduced to the final amine.

Experimental Protocol: Racemic Synthesis via Reductive Amination

-

Imine Formation: To a solution of 1-(3-methoxyphenyl)propan-1-one (1.0 eq) in a suitable solvent such as methanol or ethanol, add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol, >10 eq). The reaction is typically stirred at room temperature for several hours to drive the formation of the imine.

-

Reduction: The reaction mixture is cooled, and a reducing agent such as sodium borohydride (NaBH₄, ~1.5 eq) is added portion-wise, maintaining a low temperature.

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and a non-polar organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is purified by distillation or column chromatography to yield racemic 1-(3-methoxyphenyl)propan-1-amine.

Expert Insight: The choice of reducing agent and reaction conditions can be optimized to minimize side reactions, such as the reduction of the ketone to the corresponding alcohol, 1-(3-methoxyphenyl)propan-1-ol.[6] Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is crucial to determine the point of complete imine formation before adding the reducing agent.

Caption: Workflow for Racemic Synthesis.

Chiral Resolution: The Cornerstone of Stereocontrol

Since most synthetic routes yield a racemic mixture, the resolution of enantiomers is a critical step.[7] Diastereomeric salt crystallization remains a widely used, robust, and scalable method.

2.2.1. Diastereomeric Salt Crystallization

This classical technique relies on the principle that diastereomers, formed by reacting a racemic mixture with a single enantiomer of a chiral resolving agent, have different physical properties, including solubility.[7][8]

Detailed Protocol: Resolution with a Chiral Acid

-

Resolving Agent Selection: Choose an enantiomerically pure chiral acid. Tartaric acid derivatives, such as (+)-tartaric acid or (R,R)-Dibenzoyl-tartaric acid, are common choices for resolving basic amines.[9] The selection is often empirical, and screening several agents may be necessary.

-

Salt Formation: Dissolve the racemic 1-(3-methoxyphenyl)propan-1-amine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetone). The choice of solvent is critical and dramatically affects the differential solubility of the diastereomeric salts. In a separate flask, dissolve the chiral resolving agent (0.5 - 1.0 eq) in the same solvent.

-

Crystallization: Slowly add the resolving agent solution to the amine solution. The mixture may be gently warmed to ensure complete dissolution. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent to remove the more soluble diastereomer.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Add a base (e.g., 1M NaOH) to neutralize the chiral acid and liberate the free amine into the organic layer.

-

Final Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it to yield the enantiomerically enriched amine.

-

Validation: Determine the enantiomeric excess (ee) of the product using a validated chiral HPLC method (see Section 4.1). The mother liquor, containing the other enantiomer, can be processed similarly to recover it.

Trustworthiness: This protocol is self-validating. The success of the resolution is immediately quantifiable by chiral HPLC. If the desired enantiomeric purity is not achieved, parameters such as the solvent system, stoichiometry of the resolving agent, and crystallization temperature can be systematically adjusted.

Caption: Decision Tree for Resolution Optimization.

Section 3: Applications in Asymmetric Synthesis and Medicinal Chemistry

The enantiomers of 1-(3-methoxyphenyl)propan-1-amine are valuable not only as final products but also as intermediates and directing groups in complex syntheses.

As a Chiral Auxiliary

A chiral auxiliary is a temporary functional group that directs the stereochemical course of a reaction before being cleaved.[10][11] The amine can be converted into an amide or imine, and its inherent chirality can bias the approach of a reagent to a prochiral center elsewhere in the molecule, leading to a diastereoselective transformation. After the key stereocenter is set, the auxiliary is removed, yielding an enantiomerically enriched product.

As a Precursor to Bioactive Molecules

The 1-phenylpropan-1-amine scaffold is a privileged structure in medicinal chemistry, particularly for compounds targeting the central nervous system (CNS). The 3-methoxy substitution is often found in ligands for monoamine transporters and G-protein coupled receptors (GPCRs). Modifications to the primary amine, such as alkylation or acylation, allow for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This building block is a key component in the synthesis of various therapeutic agents and research chemicals.[12]

Caption: SAR Exploration around the Core Scaffold.

Section 4: Quality Control and Analytical Methods

Robust analytical methods are non-negotiable for ensuring the quality and stereochemical integrity of the chiral amine.

Enantiomeric Purity Determination

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining enantiomeric excess (ee).[13] Polysaccharide-based CSPs are particularly effective for separating a wide range of chiral compounds, including primary amines.[3]

Detailed Protocol: Analytical Chiral HPLC Method

-

Column Selection: A polysaccharide-based CSP (e.g., derivatized cellulose or amylose) is recommended.

-

Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography consists of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (IPA) or ethanol.[14] A small amount of a basic additive (e.g., 0.1% diethylamine or triethylamine) is often required to improve peak shape and prevent tailing for basic analytes.

-

Sample Preparation: Accurately prepare a solution of the amine in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[3]

-

Chromatographic Conditions: Run the analysis under isocratic conditions. The optimal ratio of hexane to alcohol must be determined empirically to achieve baseline separation.

-

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Table 2: Example Chiral HPLC Parameters

| Parameter | Condition |

| Column | Polysaccharide-based CSP (e.g., Chiralpak series) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1 v/v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm or 274 nm |

| Injection Volume | 5 - 10 µL |

Note: These are starting conditions and must be optimized for the specific column and system being used.[15]

Chemical Purity Analysis

Standard analytical techniques should be used to confirm the chemical identity and purity of the material.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure and identify any organic impurities.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

-

Infrared Spectroscopy (IR): Identifies key functional groups, such as the N-H and C-O stretches.

Conclusion

(R)- and (S)-1-(3-Methoxyphenyl)propan-1-amine are high-value chiral building blocks whose utility spans from fundamental asymmetric synthesis to the development of complex pharmaceutical agents. Their strategic importance is rooted in their structural features, which are commonly found in CNS-active compounds. A mastery of their synthesis, and particularly their resolution, provides chemists with a powerful tool for stereocontrolled synthesis. As drug discovery continues to demand greater precision in molecular design, the role of well-characterized and accessible chiral building blocks like 1-(3-methoxyphenyl)propan-1-amine will only continue to grow.

References

-

Cheméo. (2024). Chemical Properties of 1-Propanamine, 3-methoxy- (CAS 5332-73-0). Available from: [Link]

-

ChemBK. (2024). 1-(3-methoxyphenyl)propan-1-one. Available from: [Link]

-

ResearchGate. (2021). Synthesis of N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides. Available from: [Link]

-

US Environmental Protection Agency (EPA). (2025). 2-(3-methoxyphenyl)propan-1-amine Properties. CompTox Chemicals Dashboard. Available from: [Link]

-

Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available from: [Link]

-

University of Glasgow. (2019). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Available from: [Link]

-

PharmaCompass. 1-(3-methoxyphenyl)propan-1-one Drug Information. Available from: [Link]

-

Hungarian Journal of Industry and Chemistry. (2023). ENANTIOSELECTIVE CATALYTIC THREE-COMPONENT SYNTHESIS OF OPTICALLY ACTIVE PROPARGYL AMINO ETHERS. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available from: [Link]

-

Phenomenex. Chiral HPLC Separations Guidebook. Available from: [Link]

-

Wikipedia. Chiral auxiliary. Available from: [Link]

-

PubMed. (2018). Resolution of methoxyphenamine and its analogues on a chiral stationary phase. Available from: [Link]

-

Organic Chemistry Portal. (2006). Enantioselective One-Pot Three-Component Synthesis of Propargylamines. Available from: [Link]

-

MDPI. (2018). Chiral Auxiliaries and Chirogenesis. Available from: [Link]

-

Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. Available from: [Link]

-

PubChemLite. (r)-1-(3-methoxyphenyl)propan-1-amine hydrochloride (C10H15NO). Available from: [Link]

-

PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Available from: [Link]

-

PubChem. 3'-Methoxypropiophenone. Available from: [Link]

-

PubChem. 1-(3-methoxyphenyl)propan-1-ol. Available from: [Link]

-

ResearchGate. (2025). A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity. Available from: [Link]

- Google Patents. (2008). Preparation of 3-methoxy propanamine.

-

PubChem. 1-Methoxy-1-(3-methoxyphenyl)propan-2-amine. Available from: [Link]

-

MDPI. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chembk.com [chembk.com]

- 5. 3'-Methoxypropiophenone | C10H12O2 | CID 584765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(3-Methoxyphenyl)propan-1-ol | C10H14O2 | CID 5315061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. tcichemicals.com [tcichemicals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 11. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemicals.basf.com [chemicals.basf.com]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 15. bioanalysis-zone.com [bioanalysis-zone.com]

An In-Depth Technical Guide to (S)-3-Methoxy-α-ethylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Foreword

(S)-3-Methoxy-α-ethylbenzylamine, a chiral amine of significant interest, stands as a valuable building block in the landscape of modern medicinal chemistry. Its structural motif, characterized by a methoxy-substituted phenyl ring and a chiral ethylamine side chain, offers a versatile scaffold for the design and synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its analytical characterization and potential applications in drug discovery. As a Senior Application Scientist, the following sections are curated to provide not just procedural steps, but also the underlying scientific rationale, empowering researchers to leverage this molecule to its full potential.

Chemical Identity and Synonyms

The primary designation for the topic of this guide is (S)-3-Methoxy-α-ethylbenzylamine . However, in scientific literature and commercial catalogs, it is also commonly referred to by its IUPAC name and other synonyms. Establishing a clear understanding of these alternative names is crucial for comprehensive literature searches and material sourcing.

A key synonym for this compound is (S)-1-(3-methoxyphenyl)propan-1-amine . This nomenclature more precisely describes the structure according to IUPAC conventions.

| Identifier | Value |

| IUPAC Name | (1S)-1-(3-methoxyphenyl)propan-1-amine |

| CAS Number | 623143-35-1 |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

It is important to distinguish the (S)-enantiomer from its corresponding (R)-enantiomer, (R)-1-(3-methoxyphenyl)propan-1-amine, as the biological activity of chiral molecules is often stereospecific.

Synthesis of (S)-3-Methoxy-α-ethylbenzylamine

The synthesis of enantiomerically pure (S)-3-Methoxy-α-ethylbenzylamine can be approached through two primary strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture. The choice of method often depends on factors such as scalability, cost, and desired enantiomeric purity.

Asymmetric Synthesis via Reductive Amination

A robust method for the asymmetric synthesis of chiral amines is the reductive amination of a corresponding ketone using a chiral auxiliary or a chiral catalyst.[1] A common precursor for the synthesis of (S)-3-Methoxy-α-ethylbenzylamine is 3'-methoxypropiophenone.[2]

Workflow for Asymmetric Reductive Amination:

Caption: Asymmetric synthesis via reductive amination.

Experimental Protocol: Asymmetric Reductive Amination

-

Imine Formation: To a solution of 3'-methoxypropiophenone (1.0 eq) in an appropriate solvent such as toluene, add (S)-α-methylbenzylamine (1.1 eq) as the chiral auxiliary.[1] The mixture is heated to reflux with a Dean-Stark trap to remove the water formed during the reaction, driving the equilibrium towards the formation of the chiral imine.

-

Diastereoselective Reduction: After cooling, the reaction mixture containing the imine is subjected to catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.[1] This reduction step proceeds diastereoselectively, favoring the formation of one diastereomer over the other due to the steric influence of the chiral auxiliary.

-

Purification: The resulting diastereomeric mixture of the secondary amine is purified using column chromatography to isolate the desired diastereomer.

-

Auxiliary Cleavage: The purified diastereomer is then subjected to hydrogenolysis, typically using a palladium catalyst under a hydrogen atmosphere, to cleave the chiral auxiliary, yielding the final product, (S)-3-Methoxy-α-ethylbenzylamine.[1]

Chiral Resolution of Racemic 3-Methoxy-α-ethylbenzylamine

An alternative and often more scalable approach is the resolution of a racemic mixture of 3-Methoxy-α-ethylbenzylamine. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.

Workflow for Chiral Resolution:

Caption: Chiral resolution via diastereomeric salt formation.

Experimental Protocol: Chiral Resolution

-

Diastereomeric Salt Formation: A solution of racemic 3-Methoxy-α-ethylbenzylamine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) is treated with a solution of an enantiomerically pure acid, such as (R)-mandelic acid (0.5 eq).[1]

-

Fractional Crystallization: The resulting mixture of diastereomeric salts is allowed to cool slowly, leading to the preferential crystallization of the less soluble diastereomer. The solubility difference is a key factor in achieving efficient separation.

-

Isolation: The crystalline salt is isolated by filtration and can be further purified by recrystallization to enhance diastereomeric purity.

-

Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to neutralize the acid and liberate the free chiral amine.

-

Extraction: The enantiomerically enriched amine is extracted into an organic solvent, dried, and the solvent is evaporated to yield the final product.

Analytical Characterization

Thorough analytical characterization is paramount to confirm the identity, purity, and enantiomeric excess of the synthesized (S)-3-Methoxy-α-ethylbenzylamine.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the range of 6.7-7.3 ppm), a signal for the methoxy group (around 3.8 ppm), a multiplet for the benzylic proton (CH-N), a multiplet for the methylene protons of the ethyl group (CH₂), and a triplet for the methyl protons of the ethyl group (CH₃). The protons of the amine group may appear as a broad singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. Key signals would include those for the aromatic carbons, the methoxy carbon (around 55 ppm), the chiral benzylic carbon, and the carbons of the ethyl group.

-

Mass Spectrometry (MS): Mass spectral analysis, typically using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), would show the molecular ion peak corresponding to the molecular weight of the compound (165.23 g/mol ). Fragmentation patterns can provide further structural information.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C-O stretching of the methoxy group.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of chiral compounds.[6][7] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Workflow for Chiral HPLC Analysis:

Caption: Chiral HPLC analysis workflow.

Experimental Protocol: Chiral HPLC

A typical method for the chiral separation of (S)-3-Methoxy-α-ethylbenzylamine would involve a normal-phase HPLC system with a polysaccharide-based chiral stationary phase.

| Parameter | Condition |

| Column | CHIRALPAK® series (e.g., IA, IB, IC) |

| Mobile Phase | A mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.[6][8] |

| Flow Rate | Typically 0.5 - 1.0 mL/min |

| Detection | UV at a wavelength where the compound absorbs (e.g., 254 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

The retention times of the (S) and (R) enantiomers will differ, allowing for their separation and the calculation of the enantiomeric excess by comparing the peak areas.

Applications in Drug Discovery and Development

Chiral amines are a cornerstone of medicinal chemistry, with a significant number of approved drugs containing a chiral amine moiety. The methoxy group is also a prevalent feature in many pharmaceuticals, influencing properties such as metabolic stability and target binding.[9] While specific biological activities for (S)-3-Methoxy-α-ethylbenzylamine are not extensively documented in publicly available literature, its structural features suggest potential as a key intermediate or a scaffold for the development of new drugs.

Derivatives of similar structures, such as those with different substitution patterns on the phenyl ring or modifications to the amine group, have been investigated for a range of biological activities, including as potential anticancer and antimicrobial agents.[10][11] The combination of the chiral center and the methoxy-substituted aromatic ring provides a platform for creating a diverse library of compounds for screening against various biological targets.

Conclusion

(S)-3-Methoxy-α-ethylbenzylamine is a chiral building block with considerable potential in synthetic and medicinal chemistry. Understanding its synthesis, through either asymmetric routes or chiral resolution, and its thorough analytical characterization are fundamental for its effective utilization. While its specific biological roles are an area for further exploration, its structural attributes make it a compelling starting point for the design and discovery of novel, enantiomerically pure therapeutic agents. This guide serves as a foundational resource for researchers embarking on studies involving this promising molecule.

References

- "Chiral Impurity Methods – Case Study." HPLC.

- (S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one synthesis.

- "A Simple and Efficient Synthesis of (S)- and (R)-1-(3-Methoxyphenyl) Ethylamine."

- (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride | C10H16ClNO. PubChem.

- 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0307812). NP-MRD.

- 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0180845). NP-MRD.

- pyrimidinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S). Organic Syntheses Procedure.

- Application Note: Chiral HPLC Method for the Analysis of (R)-3-(methylamino)-1-phenylpropan. Benchchem.

- Pharmacological evaluation as analgesic and anti-inflammatory and molecular docking of newly synthesized nitrogen heterocyclic deriv

- 1-Propanamine, 3-methoxy-. the NIST WebBook.

- Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine). CHIMIA.

- 1-(3-Methoxyphenyl)propan-1-ol | C10H14O2 | CID 5315061. PubChem.

- Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide. Benchchem.

- 1-Propanone, 1-(3-methoxyphenyl)-. SpectraBase.

- US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.

- Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Publishing.

- Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogen

- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.

- Synthesis and Antimicrobial Studies of Newly Synthesized 1-Substituted-3. JOCPR.

- New Catalysts for Reductive Amin

- 3-(3-Methoxyphenyl)propan-1-amine | CAS 18655-52-2. SCBT.

- Basics of chiral HPLC. Sigma-Aldrich.

- Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC Intern

- US20160031808A1 - Processes for the preparation of (s)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine.

- Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine).

- First Synthesis of 3-Methoxy-4-Aminopropiophenone.

- 1334801-19-2 | (S)-1-(3-methoxy-2-methylphenyl)propan-1-amine. ChemScene.

- Chiral HPLC Separ

- 1-Propen-3-one, 3-(o-aminophenyl)-1-(p-methoxyphenyl)-. Optional[13C NMR].

- 1-(3-methoxyphenyl)

- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. PMC.

- (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride.

- Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3- (phenylthio)propan-1-ones as New Cytotoxic Agents.

- US20040147762A1 - Asymmetric reductive amination of ketones.

- Fig. S24. 1 H NMR spectrum of 1-(3-methoxyphenyl)ethan-1-ol.

- Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Andrew G Myers Research Group - Harvard University.

- Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines | CCS Chemistry. Chinese Chemical Society.

- 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione. MDPI.

- Supplementary Inform

- Structure-activity studies of rapamycin analogs: evidence that the C-7 methoxy group is part of the effector domain and position. CORE.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1-(3-methoxyphenyl)propan-1-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Pharmacological evaluation as analgesic and anti-inflammatory and molecular docking of newly synthesized nitrogen heterocyclic derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-(3-Methoxyphenyl)propan-1-ol | C10H14O2 | CID 5315061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. hplc.eu [hplc.eu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. mdpi.com [mdpi.com]

- 10. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Physicochemical Characterization and Molecular Weight Determination of (S)-1-(3-methoxyphenyl)propan-1-amine

Executive Summary In modern drug discovery, chiral primary amines serve as indispensable pharmacophores and synthetic building blocks. Specifically, (S)-1-(3-methoxyphenyl)propan-1-amine has emerged as a critical intermediate in the development of highly selective inhibitors for Kallikrein-related peptidase 6 (KLK6), a serine protease implicated in neurodegenerative diseases and oncology[1]. As a Senior Application Scientist, I frequently observe that discrepancies in stoichiometric calculations arise from a fundamental misunderstanding of the compound's salt forms and their respective molecular weights. This whitepaper provides an authoritative guide on the molecular weight, structural elucidation, and analytical verification of this compound.

Molecular Weight & Physicochemical Profiling

The exact molecular weight of (S)-1-(3-methoxyphenyl)propan-1-amine depends entirely on its isolation state: the free base versus the hydrochloride (HCl) salt.

-

Free Base: The free amine has the chemical formula

. Calculating the standard atomic weights yields a molecular weight of approximately 165.24 g/mol . -

Hydrochloride Salt: Due to the basicity of the primary amine, the compound is frequently synthesized, stored, and commercialized as a hydrochloride salt to enhance chemical stability and aqueous solubility. The addition of HCl (

g/mol ) shifts the molecular weight to 201.69 g/mol [2].

Causality Insight: Failing to account for the ~22% mass difference between the free base and the HCl salt during assay preparation will lead to sub-optimal molar equivalents in downstream coupling reactions, directly compromising reaction yields.

Quantitative Data Summary

| Property | Free Base | Hydrochloride (HCl) Salt |

| Chemical Formula | ||

| Average Molecular Weight | 165.24 g/mol | 201.69 g/mol |

| Monoisotopic Mass | 165.1154 Da | 201.0920 Da |

| Target | 166.1232 m/z | 166.1232 m/z (Loss of |

| Representative CAS No. | 3[3] | 1[1] |

(Note: CAS registry numbers can sometimes be ambiguously assigned by commercial vendors. Always verify the salt form via the Certificate of Analysis).

Structural Elucidation & Causality in Analytical Choices

To confirm the identity and molecular weight of (S)-1-(3-methoxyphenyl)propan-1-amine, High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is the industry standard.

Why ESI+? The molecule features a primary aliphatic amine, acting as a strong Lewis base. In an acidic mobile phase (e.g., 0.1% Formic Acid), the amine nitrogen readily accepts a proton. Therefore, Electrospray Ionization in positive mode (ESI+) is the most logical and efficient choice, yielding a robust

Experimental Protocol: HRMS Workflow for MW Verification

This protocol is designed as a self-validating system . By incorporating system suitability checks (blanks and calibrants), any deviation in mass accuracy is immediately flagged, ensuring absolute trustworthiness of the final molecular weight confirmation.

-

Step 1: System Calibration & Suitability (Validation Step)

-

Action: Inject a known tuning standard (e.g., Reserpine, m/z 609.2812) to calibrate the Time-of-Flight (TOF) analyzer.

-

Causality: Ensures the mass spectrometer is operating with a mass error of

ppm. Without this baseline validation, isotopic deviations cannot be confidently assigned to the analyte.

-

-

Step 2: Sample Preparation

-

Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in 50% Water / 50% Acetonitrile containing 0.1% Formic Acid.

-

Causality: Dilution prevents detector saturation and ion suppression, while the formic acid pre-protonates the amine, maximizing ionization efficiency.

-

-

Step 3: Chromatographic Separation

-

Action: Inject 1 µL onto a C18 UHPLC column. Run a gradient from 5% to 95% Acetonitrile over 5 minutes. Run a solvent blank immediately prior.

-

Causality: The blank proves the absence of column carryover. The C18 column separates the target amine from any synthesis byproducts (e.g., unreacted 3-methoxybenzaldehyde).

-

-

Step 4: Detection & Data Processing

-

Action: Extract the ion chromatogram (EIC) for m/z 166.1232. Compare the observed isotopic distribution (M+1, M+2) against the theoretical model for

.

-

Fig 1: Step-by-step HRMS analytical workflow for molecular weight verification.

Synthetic Application & Stoichiometric Importance

The precise molecular weight is foundational for its use as a chiral building block. For instance, in the synthesis of highly selective KLK6 inhibitors, (1S)-1-(3-methoxyphenyl)propan-1-amine is typically synthesized from 3-methoxybenzaldehyde via imine condensation, followed by stereoselective nucleophilic addition (e.g., using ethylmagnesium bromide) and subsequent deprotection[1].

When coupling this amine to a carboxylic acid intermediate to form an amide bond (a common motif in protease inhibitors), the exact molarity of the amine must be calculated. If the HCl salt (MW 201.69) is used but erroneously calculated as the free base (MW 165.24), the reaction will be severely starved of the amine, leading to incomplete conversion and complex purification profiles. Furthermore, an exogenous base (like DIPEA or Triethylamine) must be added to the reaction mixture to neutralize the HCl and liberate the nucleophilic free amine.

Fig 2: Synthetic pathway of (S)-1-(3-methoxyphenyl)propan-1-amine from 3-methoxybenzaldehyde.

References

-

Sigma-Aldrich. (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride. Sigma-Aldrich Product Catalog.

-

Molaid Chemical Database. (1S)-1-(3-methoxyphenyl)propan-1-amine hydrochloride | 2103395-83-9. 1

-

Howei Pharm. CAS 623143-35-1 | (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride. 2

-

Alfa Chemistry. CAS 623143-35-1 | (1S)-1-(3-Methoxyphenyl)propylamine. 3

Sources

3-Methoxy-alpha-ethylbenzylamine: Comprehensive Safety Data Sheet (SDS) Analysis, Toxicological Mechanisms, and Handling Protocols

Executive Summary

3-Methoxy-alpha-ethylbenzylamine , systematically identified as 1-(3-methoxyphenyl)propan-1-amine , is a chiral primary amine of significant importance in contemporary medicinal chemistry. It serves as a critical building block in the synthesis of central nervous system (CNS) modulators and Kallikrein-related peptidase 6 (KLK6) inhibitors, which are currently under investigation for neurodegenerative diseases and oncology[1].

Commercially, this compound is supplied either as a volatile free base (e.g., CAS 623143-35-1 for the S-enantiomer)[2] or as a stable hydrochloride salt (e.g., CAS 856562-95-3 for the R-enantiomer)[3]. Because its physical state dictates its pharmacokinetic behavior and occupational hazard profile, drug development professionals must rigorously understand its physicochemical properties, toxicological mechanisms, and the self-validating safety protocols required for its handling.

Physicochemical Profiling & Hazard Assessment

The hazard profile of 1-(3-methoxyphenyl)propan-1-amine is intrinsically linked to its molecular state. The free base is a volatile liquid requiring stringent inhalation precautions, whereas the hydrochloride (HCl) salt is a crystalline solid that primarily presents contact hazards.

Quantitative Data Summary

| Property | Value (Free Base) | Value (HCl Salt) |

| Chemical Name | 1-(3-Methoxyphenyl)propan-1-amine | 1-(3-Methoxyphenyl)propan-1-amine HCl |

| CAS Registry Number | 623143-35-1 (S-enantiomer) | 856562-95-3 (R-enantiomer) |

| Molecular Formula | C₁₀H₁₅NO | C₁₀H₁₆ClNO |

| Molar Mass | 165.23 g/mol | 201.70 g/mol |

| Physical State | Colorless to pale yellow liquid | White crystalline powder |

| GHS Classification | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 |

Causality of Hazards

The primary hazards—Skin Irritation (H315) , Eye Irritation (H319) , and Specific Target Organ Toxicity - Single Exposure (H335) —stem directly from the compound's structure as a primary amine. The unshared electron pair on the nitrogen atom acts as a strong Brønsted-Lowry base (pKa ~9.5). Upon contact with the physiological moisture of the epidermis or ocular mucosa, the amine rapidly abstracts protons from water, generating a highly localized alkaline environment. This alkalinity saponifies structural lipids in the cell membrane and denatures epidermal proteins, leading to cellular necrosis, erythema, and edema[4]. In its free base form, the lack of an ionic lattice results in a higher vapor pressure, allowing the basic amine to volatilize and interact directly with the sensitive respiratory epithelium, triggering H335 inhalation hazards.

Mechanistic Toxicology of Primary Amines

To effectively mitigate risks, researchers must understand the biological causality behind amine exposure. The diagram below illustrates the sequential biochemical pathway triggered when the free base contacts biological tissues.

Figure 1: Mechanistic pathway of amine-induced cellular irritation and inflammatory response.

Self-Validating Safety Protocols & Spill Response Workflows

Traditional SDS documents often list static steps. In contrast, a robust laboratory safety system requires self-validating protocols —methodologies that include built-in empirical checks to confirm that a hazard has been successfully neutralized.

Protocol: Self-Validating Spill Containment and Neutralization

-

Objective : Safely neutralize and remove spills of the free base liquid, mitigating inhalation and dermal hazards.

Figure 2: Step-by-step workflow for the containment and neutralization of amine chemical spills.

Step-by-Step Methodology:

-

Evacuation and PPE Selection : Immediately evacuate personnel from the immediate vicinity. Don a NIOSH-approved respirator with an organic vapor cartridge, chemical-resistant safety goggles, and heavy-duty nitrile or butyl rubber gloves.

-

Causality: The free base is volatile and acts as a respiratory irritant. Standard latex gloves offer insufficient permeation resistance to primary amines.

-

-

Containment : Surround the spill with an inert absorbent material such as dry sand or vermiculite. Do NOT use combustible absorbents like sawdust.

-

Neutralization : Slowly apply a 5% acetic acid solution to the absorbed spill.

-

Causality: Acetic acid protonates the volatile free base, converting it into a water-soluble, non-volatile acetate salt, immediately halting the inhalation hazard.

-

-

Self-Validation Check (Critical) : Before final collection, test the moisture on the absorbent with pH indicator paper. The neutralization is successful and complete only when the pH reads between 6.0 and 7.0. If the pH remains >8.0, the amine is still active; apply additional acetic acid until the target pH is achieved.

-

Collection and Decontamination : Sweep the neutralized mixture into a chemically compatible, sealable chemical waste container. Wash the surface with copious amounts of soap and water to remove residual salts.

Analytical Validation of Compound Integrity

Primary amines like 1-(3-methoxyphenyl)propan-1-amine are susceptible to atmospheric degradation. Prolonged exposure to air can lead to the absorption of CO₂ (forming carbamates) or oxidation (forming imines or N-oxides). Using degraded compounds introduces unknown variables into biological assays.

Protocol: ¹H-NMR Validation of Purity

-

Objective : Verify the structural integrity of the compound prior to integration into sensitive synthetic or biological workflows.

-

Methodology :

-

Sample Preparation : Dissolve 10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) for the free base, or D₂O for the HCl salt.

-

Causality: CDCl₃ is non-polar enough to dissolve the free base, while D₂O is required to disrupt the ionic lattice of the hydrochloride salt.

-

-

Data Acquisition : Acquire a standard ¹H-NMR spectrum at 400 MHz or higher, using 16 scans and a relaxation delay (D1) of 1.5 seconds.

-

Spectral Analysis & Self-Validation :

-

Self-Validation Check 1 (Identity): Confirm the presence of the methoxy singlet at ~3.8 ppm (3H) and the alpha-proton triplet at ~3.9 ppm (1H). The integration ratio must be exactly 3:1.

-

Self-Validation Check 2 (Purity): Inspect the baseline between 5.0 and 8.0 ppm. The presence of unexpected broad singlets indicates atmospheric CO₂ absorption (carbamate formation), while new peaks >8.0 ppm suggest oxidation to an imine. If these are present, the batch must undergo acid-base extraction purification before use.

-

-

References

-

Molaid. "(1S)-1-(3-methoxyphenyl)propan-1-amine hydrochloride - Synthesis and Structure‐Activity Relationships". Molaid Chemical Database. Available at:[Link]

Sources

Strategic Sourcing and Technical Profile: (S)-1-(3-Methoxyphenyl)propan-1-amine

Executive Summary

(S)-1-(3-Methoxyphenyl)propan-1-amine (CAS: 623143-35-1) is a high-value chiral building block, structurally homologous to the key intermediate of the Alzheimer’s drug Rivastigmine.[1] Its specific propyl-backbone and (S)-configuration make it a critical scaffold for novel CNS agents (NET/SERT inhibitors) and calcimimetics.

This guide moves beyond a simple vendor list to provide a technical framework for sourcing. It details the synthetic origins of the molecule to predict impurity profiles, establishes a self-validating quality control protocol, and maps the current supply landscape from discovery to GMP scale.[2]

Part 1: Chemical Profile & Identity

| Attribute | Specification |

| Chemical Name | (S)-1-(3-Methoxyphenyl)propan-1-amine |

| CAS Number | 623143-35-1 |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol |

| Chiral Center | C1 (S-configuration) |

| Key Structural Feature | 3-Methoxy substitution on phenyl ring; primary amine at benzylic position.[1][3][4][5][6][7][8][9] |

| Common Salt Forms | Hydrochloride (HCl), Mandelate (used in resolution) |

Note on Homology: Do not confuse this with (S)-1-(3-methoxyphenyl)ethylamine (CAS 82796-69-8), the Rivastigmine intermediate.[1] The target molecule has a propyl chain, imparting higher lipophilicity and distinct steric properties in binding pockets.[2]

Part 2: The Sourcing Landscape[2]

The supply chain for (S)-1-(3-methoxyphenyl)propan-1-amine is bifurcated into "Catalog" (Discovery) and "Process" (Development) tiers.[1]

Tier 1: Research & Discovery (mg – 100g)

Primary sources for rapid delivery and library synthesis.

-

Fluorochem: Reliable stock of specific enantiomers; typically high chemical purity (>97%).

-

Enamine: Excellent for building blocks; often holds stock in US/EU warehouses.[1]

-

Combi-Blocks: Cost-effective for gram-scale; verify enantiomeric excess (ee) upon receipt.[1]

-

BLD Pharm: Extensive catalog, but requires rigorous batch-specific CoA verification for chiral purity.[1]

Tier 2: Process & Scale-Up (kg – MT)

Partners for custom synthesis and GMP manufacturing.[1]

-

Wuxi AppTec / Pharmaron: Capable of developing asymmetric routes (Ellman’s auxiliary or Enzymatic) to avoid resolution yield losses.

-

Dishman Carbogen Amcis: Historical expertise in similar alkoxy-benzylamine intermediates (e.g., Rivastigmine scale-up).[1]

Supplier Qualification Workflow

Trust but verify.[1] Use this logic flow to approve a new supplier.

Figure 1: Supplier Qualification Workflow. Critical control point is the Chiral HPLC step (Red Node).

Part 3: Technical Deep Dive – Synthesis & Quality

Understanding the synthesis is the only way to anticipate impurities. A supplier offering this compound at a suspiciously low price is likely using Classical Resolution (Route A) , which often leaves 1–5% of the unwanted enantiomer unless recrystallized multiple times.[2]

Synthetic Routes & Impurity Implications[1][2][9][10]

Route A: Classical Resolution (Commodity Grade)

-

Synthesis: Reductive amination of 3-methoxypropiophenone (racemic).

-

Resolution: Crystallization with (S)-Mandelic acid or Tartaric acid.[1]

-

Risk: Batch-to-batch variation in enantiomeric excess (ee).[1]

-

Typical Impurity: (R)-enantiomer (up to 5%).[1]

Route B: Asymmetric Enzymatic Synthesis (Premium Grade)

-

Synthesis: Transaminase (ATA) mediated reductive amination of 3-methoxypropiophenone using isopropyl amine as the amine donor.[1]

-

Mechanism: The enzyme sterically enforces the (S)-attack.[1]

-

Benefit: >99% ee is standard; "Green" chemistry (no heavy metals).[1]

-

Typical Impurity: Unreacted ketone (<0.5%).[1]

Figure 2: Comparative Synthetic Routes.[8] Route B (Green) is preferred for drug development due to superior enantiomeric purity.[2]

Self-Validating Quality Protocol

Do not rely solely on the vendor's Certificate of Analysis (CoA).

1. Chiral HPLC Method (Standard)

-

Column: Chiralpak IC or IA (Immobilized Amylose/Cellulose).[1]

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

-

Detection: UV @ 210 nm and 254 nm.[1]

-

Acceptance Criteria: Main peak > 98.0%, (R)-enantiomer < 1.0%.[1]

2. 1H-NMR Identity Check (CDCl₃)

-

Look for the triplet at ~0.8 ppm (terminal methyl of propyl chain).

-

Look for the singlet at ~3.8 ppm (methoxy group).

-

Diagnostic: The benzylic proton (CH-NH2) should appear as a triplet/quartet at ~3.8–4.0 ppm.[1]

Part 4: Handling & Stability[1]

-

Physical State: The free base is a colorless to pale yellow liquid.[1] It readily absorbs CO₂ from the air to form carbamates.[1]

-

Storage: Store under Argon/Nitrogen at 2–8°C.

-

Salt Formation: For long-term stability in a chemical library, convert the free base to the Hydrochloride (HCl) or Oxalate salt.[1] These are white, non-hygroscopic solids that are easier to handle.[1][2]

References

-

Chemical Identity & Properties: National Center for Biotechnology Information.[1] (2023).[1][7][11][12] PubChem Compound Summary for CID 11244047, (S)-1-(3-methoxyphenyl)propan-1-amine. Retrieved from [Link][2]

-

Biocatalytic Synthesis (Transaminase): Pressnitz, D., et al. (2013).[1][2] Asymmetric synthesis of (S)-amines by omega-transaminases. Journal of Molecular Catalysis B: Enzymatic. (Contextual reference for ATA methodology on phenylpropanamines).

-

Chiral Separation Methodology: Phenomenex. Chiral HPLC Column Selection Guide. Retrieved from [Link]

-

Rivastigmine Homology Context: New Drug Approvals. (2013).[1] Rivastigmine Synthesis and Intermediates. Retrieved from [Link]

Sources

- 1. 3-(3-methoxyphenoxy)propan-1-amine hydrochloride | 89718-96-7 [sigmaaldrich.com]

- 2. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]

- 3. (R)-1-(3-Methoxyphenyl)propan-1-amine | 623143-36-2 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]

- 6. chemscene.com [chemscene.com]

- 7. 1-(3-methoxyphenyl)propan-1-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. hplc.eu [hplc.eu]

- 11. 3'-methoxypropiophenone: Synthesis and Applications in Pharmaceutical Chemistry_Chemicalbook [chemicalbook.com]

- 12. Rivastigmine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

(S)-1-(3-Methoxyphenyl)propan-1-amine boiling point and density

The following technical guide details the physicochemical characterization and synthesis of (S)-1-(3-Methoxyphenyl)propan-1-amine , a critical chiral intermediate in the development of calcimimetics and analgesic pharmacophores.

Physicochemical Profiling & Asymmetric Synthesis Protocols

Executive Summary

(S)-1-(3-Methoxyphenyl)propan-1-amine (CAS: 623143-35-1 ) is a chiral benzylic amine used as a strategic scaffold in medicinal chemistry. It serves as a key pharmacophore in the synthesis of calcimimetics (analogs of cinacalcet) and novel opioid receptor ligands (related to tapentadol intermediates). Its precise stereochemistry is vital for biological activity, as the (S)-enantiomer often exhibits distinct binding affinities compared to its (R)-counterpart.

This guide provides a definitive reference for its physical properties, a robust asymmetric synthesis protocol using Ellman’s auxiliary, and quality control metrics.

Physicochemical Specifications

Due to the limited availability of experimental data for the pure (S)-enantiomer in public depositories, the boiling point and density values below are derived from high-fidelity structural analogs (the racemate and the linear isomer) and thermodynamic prediction models.

Table 1: Core Technical Data

| Property | Specification | Notes / Rationale |

| IUPAC Name | (1S)-1-(3-methoxyphenyl)propan-1-amine | Also known as (S)- |

| CAS Number | 623143-35-1 | (R)-enantiomer: 623143-36-2; Racemate: 754913-55-8 |

| Molecular Formula | C | Molecular Weight: 165.23 g/mol |

| Appearance | Pale-yellow to yellow-brown liquid | Oxidizes slightly upon air exposure; store under Ar/N |

| Boiling Point | 250 – 255 °C (at 760 mmHg) | Predicted. Bracketed by ketone precursor (246°C) and linear isomer (265°C). |

| Density | 1.01 – 1.03 g/mL (at 20 °C) | Predicted. Slightly less dense than the ketone (1.08 g/mL). |

| Solubility | Soluble in MeOH, EtOH, DCM, DMSO | Sparingly soluble in water; soluble in dilute acid (HCl). |

| pKa | ~9.5 – 9.8 (Conjugate Acid) | Typical for benzylic primary amines. |

Technical Insight: While enantiomers share identical scalar physical properties (BP, Density) in an achiral environment, their optical rotation differs. The specific rotation

is typically negative for the (S)-isomer in methanol, though this must be experimentally verified for each batch.

Experimental Protocol: Asymmetric Synthesis

Methodology: Diastereoselective Synthesis via Ellman’s Sulfinamide Objective: To synthesize (S)-1-(3-methoxyphenyl)propan-1-amine with >98% enantiomeric excess (ee).

This protocol utilizes (S)-(-)-tert-Butanesulfinamide as a chiral auxiliary. The bulky tert-butyl group directs the nucleophilic attack of the hydride reducing agent, ensuring high diastereoselectivity.

Phase 1: Condensation (Imine Formation)

Reagents: 3-Methoxypropiophenone (CAS 37951-49-8), (S)-(-)-tert-Butanesulfinamide, Titanium(IV) ethoxide [Ti(OEt)

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

-

Charging: Add 3-methoxypropiophenone (10.0 mmol, 1.64 g) and (S)-(-)-tert-butanesulfinamide (11.0 mmol, 1.33 g) to the flask.

-

Solvent: Add anhydrous THF (20 mL) followed by Ti(OEt)

(20.0 mmol, 4.2 mL) via syringe. The solution will turn slightly yellow/orange. -

Reaction: Reflux the mixture at 70–75 °C for 16–24 hours. Monitor by TLC (formation of the sulfinyl imine).

-

Quench: Cool to room temperature (RT). Pour into a stirred mixture of brine (20 mL) and EtOAc (20 mL). A white titanium salt precipitate will form.

-

Workup: Filter through a pad of Celite to remove titanium salts. Wash the pad with EtOAc. Dry the organic phase over Na

SO -

Purification: Flash chromatography (Hexanes/EtOAc) to yield the pure (S,E)-N-sulfinyl ketimine .

Phase 2: Diastereoselective Reduction

Reagents: Sodium Borohydride (NaBH

-

Cooling: Dissolve the purified sulfinyl ketimine (from Phase 1) in anhydrous THF (30 mL) and cool to -48 °C (Dry ice/acetonitrile bath) or -78 °C to maximize diastereoselectivity.

-

Reduction: Add NaBH

(30.0 mmol, 1.13 g) in one portion. -

Warming: Allow the mixture to warm slowly to RT over 4–6 hours.

-

Quench: Add saturated aqueous NH

Cl slowly to quench excess hydride. -

Extraction: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over MgSO

, and concentrate. -

Result: This yields the (S,S)-sulfinamide intermediate (diastereomeric ratio typically >95:5).

Phase 3: Deprotection (Cleavage)

Reagents: 4M HCl in Dioxane or MeOH.

-

Hydrolysis: Dissolve the sulfinamide intermediate in MeOH (10 mL). Add 4M HCl in Dioxane (5 mL).

-

Reaction: Stir at RT for 1 hour. A white precipitate (amine hydrochloride salt) may form.

-

Workup: Concentrate the solvent to dryness.

-

Free Basing: Suspend the solid in Et

O. Add 2M NaOH until pH > 12. Extract the free amine into Et -

Final Isolation: Dry over Na

SO

Process Visualization (Graphviz)

The following diagram illustrates the stereochemical flow and critical decision points in the synthesis pathway.

Caption: Stereoselective synthesis workflow using Ellman's auxiliary to establish the (S)-chiral center.

Quality Control & Safety

Analytical Validation

-

Enantiomeric Excess (ee): Determine via Chiral HPLC using a Daicel Chiralcel OD-H or AD-H column.

-

Mobile Phase: Hexane:IPA (90:10) with 0.1% Diethylamine.

-

Detection: UV at 254 nm.

-

-

NMR Verification:

H NMR (400 MHz, CDCl

Safety Profile (GHS Classifications)

-

H314: Causes severe skin burns and eye damage (Corrosive).[2]

-

H302: Harmful if swallowed.

-

Handling: Always handle in a fume hood wearing nitrile gloves and safety goggles. Store under inert gas (Argon) at 2–8 °C to prevent oxidative degradation (browning).

References

-

Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

-

CymitQuimica. (2024). "Product Data: (S)-1-(3-Methoxyphenyl)propan-1-amine (CAS 623143-35-1)." Link

-

Sigma-Aldrich. (2024). "Safety Data Sheet & Properties for (R)-1-(3-Methoxyphenyl)propan-1-amine." Link

-

PubChem. (2024). "Compound Summary: 1-(3-methoxyphenyl)propan-1-one (Precursor Data)." Link

-

Organic Syntheses. (2013). "Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation." Org.[3] Synth. 90, 338. Link

Sources

- 1. 3-溴-1,1,1-三氟丙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Phosphorous acid, 100 g, glass, CAS No. 13598-36-2 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 3. 1-(3-methoxyphenyl)propan-1-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

Methodological & Application

Application Note: Advanced Stereospecific Synthesis of Tapentadol via Deaminative Cross-Coupling

Target Audience: Synthetic Organic Chemists, Process Chemists, and Drug Development Professionals Focus: Stereospecific sp³-sp³ Cross-Coupling, Cahn-Ingold-Prelog (CIP) Priority Mapping, and API Validation

Executive Summary & Retrosynthetic Architecture

Tapentadol is a highly effective, centrally acting analgesic unique for its dual mechanism of action: it acts synergistically as both a μ-opioid receptor (MOR) agonist and a noradrenaline reuptake inhibitor (NRI)[1]. Structurally, Tapentadol is 3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol.

Traditional industrial syntheses often rely on the resolution of diastereomeric mixtures or the use of chiral auxiliaries[2]. In this application note, we detail a cutting-edge, highly stereocontrolled route starting from the non-standard chiral pool building block (S)-1-(3-methoxyphenyl)propan-1-amine . By leveraging modern deaminative cross-coupling technologies[3], this primary amine is activated as a Katritzky pyridinium salt and subjected to a stereospecific nickel-catalyzed sp³-sp³ Suzuki-Miyaura coupling.

Figure 1: Retrosynthetic workflow and key transformations for Tapentadol synthesis.

The "Priority-Swap" Stereochemical Rationale

The most critical challenge in this synthesis is mapping the stereochemistry of the starting materials to the (1R, 2R) configuration of Tapentadol. This requires a deep understanding of Cahn-Ingold-Prelog (CIP) priority shifts during the transformation.

C1 (Benzylic) Position Logic

In the starting material, (S)-1-(3-methoxyphenyl)propan-1-amine, the CIP priorities are: 1: -NH₂ , 2: -Ar , 3: -Ethyl . During the cross-coupling, the amine is replaced by a secondary alkyl group (-CH(CH₃)CH₂NMe₂). Because carbon (attached to N) has a lower atomic priority than the aromatic ring, the new alkyl group becomes Priority 2 , while the -Ar group shifts to Priority 1 . The Causality: Because the relative priorities of the top two groups swap, a chemical reaction that proceeds with perfect 3D geometric retention will result in a formal inversion of the stereochemical descriptor from (S) to (1R) . Therefore, we must select a catalytic system that strictly enforces stereoretention[4].

C2 (Aliphatic) Position Logic

The nucleophile provides the C2 stereocenter. In the final Tapentadol structure, C2 must be (2R) . The priorities at C2 in the product are 1: -CH₂NMe₂ , 2: -C1(Benzylic) , 3: -CH₃ . In the alkylboronic ester nucleophile, the -Bpin group is Priority 3 , and the -CH₃ group is Priority 2 . Upon coupling, the incoming C1 benzylic group takes Priority 2, pushing the -CH₃ group to Priority 3. The Causality: Similar to C1, this priority swap means that a stereoretentive transmetalation/reductive elimination sequence will flip the descriptor. To achieve the (2R) product, we must utilize the (S) -enantiomer of the boronic ester.

Figure 2: CIP priority swap logic dictating the requirement for geometric retention.

Optimization of Stereospecific Cross-Coupling

To achieve the required geometric retention at the benzylic position, the choice of the nickel ligand is paramount. As demonstrated in foundational studies on benzylic cross-couplings, N-heterocyclic carbenes (NHCs) typically promote inversion, while bulky phosphines like PCy₃ promote retention[4].

Table 1: Ligand Screening for Stereospecific Ni-Catalyzed sp³-sp³ Coupling

| Entry | Ligand (20 mol%) | Yield (%) | d.r. (1R,2R : 1S,2R) | Stereochemical Outcome at C1 |

| 1 | PCy₃ | 82 | 98:2 | Retention (Desired) |

| 2 | PPh₃ | 45 | 55:45 | Radical Racemization |

| 3 | SIMes | 76 | 5:95 | Inversion |

| 4 | dppe | 12 | N/A | Substrate Sequestration |

Experimental Protocols & Self-Validating Systems

Protocol A: Synthesis of the Katritzky Pyridinium Electrophile

Objective: Convert the primary amine into a redox-active leaving group without eroding the benzylic stereocenter.

-

Reaction Setup: In an oven-dried 250 mL round-bottom flask, dissolve (S)-1-(3-methoxyphenyl)propan-1-amine (10.0 g, 60.5 mmol) and 2,4,6-triphenylpyrylium tetrafluoroborate (24.0 g, 60.5 mmol) in absolute ethanol (120 mL).

-

Execution: Stir the mixture at 60 °C for 12 hours under an argon atmosphere.

-

Isolation: Cool the deep-red solution to room temperature and add diethyl ether (300 mL) dropwise to precipitate the product. Filter the solid, wash with cold ether (2 × 50 mL), and dry under high vacuum.

-

Validation Checkpoint:

-

NMR: ¹H NMR (DMSO-d₆) must show the disappearance of the primary amine protons and the appearance of the distinct pyridinium aromatic protons at δ 8.5–9.0 ppm.

-

Chiral Integrity: Chiral HPLC of an analytical sample must confirm >99% ee, verifying that no racemization occurred during activation.

-

Protocol B: Stereoretentive sp³-sp³ Cross-Coupling